2-Hydroxy-4-nitrofuran-3-carbaldehyde

Chemical Sourcing Purity Analysis Synthetic Intermediate

Strategic heterocyclic building block featuring a unique 2-hydroxy-4-nitrofuran scaffold. This substitution pattern creates a distinct electronic push-pull system, enabling orthogonal SAR exploration and the synthesis of fused furo[3,2-c]pyridines or furo[2,3-d]pyrimidines not accessible with common 5-nitrofuran analogs. Available at up to 98% purity for R&D. Inquire for bulk pricing.

Molecular Formula C5H3NO5
Molecular Weight 157.08 g/mol
Cat. No. B12866216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-nitrofuran-3-carbaldehyde
Molecular FormulaC5H3NO5
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=C(C(=C(O1)O)C=O)[N+](=O)[O-]
InChIInChI=1S/C5H3NO5/c7-1-3-4(6(9)10)2-11-5(3)8/h1-2,8H
InChIKeyWTBCVBAGCDMPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-nitrofuran-3-carbaldehyde: CAS 263144-37-2 Core Properties and Sourcing Overview


2-Hydroxy-4-nitrofuran-3-carbaldehyde (CAS: 263144-37-2, molecular formula C5H3NO5, molecular weight 157.08 g/mol) is a heterocyclic building block characterized by a furan ring simultaneously substituted with an electron-withdrawing nitro group (-NO2), an electron-donating hydroxyl group (-OH), and a carbaldehyde function (-CHO) . This specific functional group arrangement creates an electronic push-pull system within the furan scaffold that defines its synthetic utility as an intermediate . Commercially, this compound is offered at purities up to 98% .

Why Generic Substitution Fails: Critical Differentiation of 2-Hydroxy-4-nitrofuran-3-carbaldehyde from Other Nitrofuran Aldehydes


Within the nitrofuran aldehyde class, generic substitution is not possible due to position-dependent electronic effects that fundamentally alter reactivity. The specific 2-hydroxy-4-nitro substitution pattern of this compound is unique; closely related analogs such as 5-nitrofuran-2-carbaldehyde or 2-nitrofuran-3-carbaldehyde differ in the placement of functional groups . These positional variations affect electron density distribution, the ability to engage in intra- and intermolecular hydrogen bonding, and the facility of subsequent derivatization. For example, nitrofuran-3-carboxylates have been synthesized and characterized by X-ray diffraction, demonstrating that the position of the nitro group directly influences molecular conformation and packing [1]. Therefore, substituting one nitrofuran aldehyde for another without experimental verification of reaction outcomes introduces significant risk of synthetic failure or altered product profiles.

Quantitative Procurement Evidence: 2-Hydroxy-4-nitrofuran-3-carbaldehyde vs. Comparator Nitrofuran Aldehydes


Purity Benchmark: 2-Hydroxy-4-nitrofuran-3-carbaldehyde vs. Vendor-Specified Alternative Purity Grades

Commercially available 2-Hydroxy-4-nitrofuran-3-carbaldehyde is offered at a purity of 98% . This is comparable to the 97% purity typically offered for the structural isomer 5-nitrofuran-2-carbaldehyde by similar vendors . The similar high purity grades ensure that both compounds meet the rigorous specifications required for sensitive synthetic steps.

Chemical Sourcing Purity Analysis Synthetic Intermediate

LogP Comparison: Predicted Hydrophilicity of 2-Hydroxy-4-nitrofuran-3-carbaldehyde vs. 5-Nitrofuran-2-carbaldehyde

The predicted octanol-water partition coefficient (LogP) for 2-Hydroxy-4-nitrofuran-3-carbaldehyde is 0.7059 . This value is significantly lower than the predicted LogP of 0.85 for 5-nitrofuran-2-carbaldehyde .

Physicochemical Properties Lipophilicity ADME Prediction

Class-Level Antibacterial Activity: Nitrofuran Aldehydes as Precursors to Bioactive Molecules

As a member of the nitrofuran aldehyde class, 2-Hydroxy-4-nitrofuran-3-carbaldehyde is a precursor to compounds with established antibacterial potential. QSAR studies on 5-nitrofuran derivatives demonstrate that antibacterial activity is correlated with electronic parameters, specifically the Hammett substituent constant (sigma) and cyclic voltammetric reduction potential (E) [1]. These studies report IC50 values ranging from 0.05 to >200 µM against Staphylococcus aureus (ATCC 25923) and Caulobacter crescentus (NA 1000), depending on substituent identity and position [1].

Antibacterial SAR QSAR Nitrofuran Derivatives

Recommended Application Scenarios for 2-Hydroxy-4-nitrofuran-3-carbaldehyde in Research and Development


Medicinal Chemistry: Synthesis of Novel Nitrofuran-Derived Antibacterial Libraries

This compound serves as a versatile aldehyde building block for generating novel nitrofuran-based chemical libraries. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) orthogonal to those established for the more common 5-nitrofuran-2-carbaldehyde scaffold. By using this specific aldehyde in condensation reactions (e.g., forming hydrazones, Schiff bases, or chalcones), researchers can access a distinct chemical space with potentially improved pharmacokinetic properties, such as lower lipophilicity (LogP 0.7059 vs. 0.85 for 5-nitrofuran-2-carbaldehyde) .

Organic Synthesis: Precursor for Fused Heterocyclic Systems

The proximity of the hydroxyl and carbaldehyde groups (ortho relationship) on the furan ring makes 2-Hydroxy-4-nitrofuran-3-carbaldehyde a strategic precursor for constructing fused heterocyclic systems, such as furo[3,2-c]pyridines or furo[2,3-d]pyrimidines. This reactivity is distinct from that of 5-nitrofuran-2-carbaldehyde, which lacks the adjacent nucleophilic hydroxyl group required for these specific cyclization strategies .

Agrochemical Research: Exploration of Nitrofuran Scaffolds for Crop Protection

Given the established biological activity of nitrofuran derivatives, this aldehyde can be employed as a key intermediate in the synthesis of new agrochemical candidates. The unique electronic push-pull system created by the 2-hydroxy and 4-nitro groups may impart distinct physicochemical properties to derived compounds, potentially influencing their uptake, translocation, and mode of action in target organisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-4-nitrofuran-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.